molecular formula C14H15NO4 B11814792 5-(4-Isobutoxyphenyl)oxazole-2-carboxylicacid

5-(4-Isobutoxyphenyl)oxazole-2-carboxylicacid

Cat. No.: B11814792
M. Wt: 261.27 g/mol
InChI Key: PRUVCEDIVPNYIW-UHFFFAOYSA-N
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Description

5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid is an organic compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol . It belongs to the class of aryl compounds and is characterized by the presence of an oxazole ring substituted with a carboxylic acid group and an isobutoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isobutoxybenzaldehyde with an appropriate nitrile to form the oxazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Isobutoxyphenyl)oxazole-2-carboxylic acid is unique due to the presence of both the isobutoxyphenyl group and the oxazole ring with a carboxylic acid group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

5-[4-(2-methylpropoxy)phenyl]-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-9(2)8-18-11-5-3-10(4-6-11)12-7-15-13(19-12)14(16)17/h3-7,9H,8H2,1-2H3,(H,16,17)

InChI Key

PRUVCEDIVPNYIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)O

Origin of Product

United States

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